molecular formula C10H7NO2 B11914747 4-Hydroxyquinoline-7-carboxaldehyde

4-Hydroxyquinoline-7-carboxaldehyde

Cat. No.: B11914747
M. Wt: 173.17 g/mol
InChI Key: UJCXNWJCDFCIAG-UHFFFAOYSA-N
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Description

4-Hydroxyquinoline-7-carboxaldehyde is a heterocyclic compound that belongs to the quinoline family. Quinolines are nitrogen-containing aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of both hydroxyl and aldehyde functional groups in this compound makes it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxyquinoline-7-carboxaldehyde typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Friedländer synthesis, which involves the reaction of aniline derivatives with aldehydes and ketones in the presence of acidic or basic catalysts . Another approach is the Skraup synthesis, which uses glycerol, aniline, and sulfuric acid as starting materials . These methods often require careful control of reaction conditions, such as temperature and pH, to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the aforementioned synthetic routes. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Catalysts and solvents are chosen to optimize reaction rates and minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxyquinoline-7-carboxaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Hydroxyquinoline-7-carboxaldehyde involves its interaction with various molecular targets. The hydroxyl and aldehyde groups allow it to form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This compound can also chelate metal ions, disrupting metal-dependent biological processes . The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C10H7NO2

Molecular Weight

173.17 g/mol

IUPAC Name

4-oxo-1H-quinoline-7-carbaldehyde

InChI

InChI=1S/C10H7NO2/c12-6-7-1-2-8-9(5-7)11-4-3-10(8)13/h1-6H,(H,11,13)

InChI Key

UJCXNWJCDFCIAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C=O)NC=CC2=O

Origin of Product

United States

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